molecular formula C11H16N2O2 B012255 tert-Butyl (pyridin-3-ylmethyl)carbamate CAS No. 102297-41-6

tert-Butyl (pyridin-3-ylmethyl)carbamate

Cat. No.: B012255
CAS No.: 102297-41-6
M. Wt: 208.26 g/mol
InChI Key: PHQXGCNECRISKB-UHFFFAOYSA-N
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Description

tert-Butyl (pyridin-3-ylmethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyridin-3-ylmethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (pyridin-3-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active pyridin-3-ylmethanol, which may have therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to release active metabolites upon hydrolysis makes it a promising compound for drug development.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale synthesis and formulation.

Mechanism of Action

Target of Action

N-Boc-3-(aminomethyl)pyridine, also known as N-Boc-3-aminomethylpyridine or tert-Butyl (pyridin-3-ylmethyl)carbamate, is a complex compound with potential bioactive properties . .

Mode of Action

It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting it may interact with multiple targets to exert its effects.

Biochemical Pathways

It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting it may influence multiple biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 130 °c/05 mmHg and density of 1041 g/mL at 25 °C , may influence its pharmacokinetic properties.

Result of Action

It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting it may have multiple effects at the molecular and cellular level.

Action Environment

The compound should be stored in a sealed container in a dry environment , suggesting that moisture and air exposure may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (pyridin-3-ylmethyl)carbamate typically involves the reaction of pyridin-3-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate ester, which is then isolated and purified.

Reaction Scheme:

  • Pyridin-3-ylmethanol + tert-Butyl chloroformate → this compound + HCl

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Base: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (pyridin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield pyridin-3-ylmethanol and tert-butyl alcohol.

    Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation: The pyridin-3-ylmethyl group can be oxidized to form pyridine-3-carboxylic acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Major Products Formed

    Hydrolysis: Pyridin-3-ylmethanol, tert-butyl alcohol.

    Substitution: Various substituted pyridin-3-ylmethyl derivatives.

    Oxidation: Pyridine-3-carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (pyridin-2-ylmethyl)carbamate
  • tert-Butyl (pyridin-4-ylmethyl)carbamate
  • tert-Butyl (quinolin-3-ylmethyl)carbamate

Uniqueness

tert-Butyl (pyridin-3-ylmethyl)carbamate is unique due to the position of the pyridinyl group at the 3-position. This structural feature influences its reactivity and interactions with biological targets, distinguishing it from other similar compounds. The presence of the tert-butyl group also enhances its stability and solubility, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl N-(pyridin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQXGCNECRISKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102297-41-6
Record name 102297-41-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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